3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide
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Overview
Description
This compound is a fascinating hybrid, combining elements from both benzothiazole and oxadiazole families. Let’s break it down:
Benzothiazole: A heterocyclic compound containing a benzene ring fused with a thiazole ring (a five-membered ring containing sulfur and nitrogen). Benzothiazoles exhibit diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Oxadiazole: Another heterocyclic system, oxadiazoles consist of a five-membered ring containing oxygen and nitrogen atoms. They also play a crucial role in medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes:
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide involves several steps
-
Benzothiazole Derivative Formation
- Start with a benzothiazole precursor (such as 1,3-benzothiazole-2-thiol).
- React it with an appropriate alkylating agent (e.g., methyl iodide) to introduce the methyl group.
- Form the desired benzothiazole derivative.
-
Oxadiazole Ring Formation
- Next, react the benzothiazole derivative with an appropriate carboxylic acid hydrazide (e.g., phenylhydrazine) under acidic conditions.
- Cyclize the resulting intermediate to form the oxadiazole ring.
Industrial Production:
Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation (loss of electrons) or reduction (gain of electrons) reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve peroxides, while substitution reactions could use alkyl halides or amines.
Major Products:
The major products depend on the specific reaction. Examples include N-phenylpropanamide derivatives, oxidized forms, and substituted analogs.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its bioactivity, toxicity, and pharmacokinetics.
Biological Studies: Explore its effects on cellular pathways, protein interactions, and gene expression.
Industry: Consider applications in materials science, such as organic semiconductors or catalysts.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate signaling pathways, affecting cell function, growth, or metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other benzothiazole-oxadiazole hybrids.
Similar Compounds: Explore related structures, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides .
Properties
Molecular Formula |
C19H16N4O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H16N4O2S2/c24-17(20-13-6-2-1-3-7-13)10-11-18-22-16(23-25-18)12-26-19-21-14-8-4-5-9-15(14)27-19/h1-9H,10-12H2,(H,20,24) |
InChI Key |
KVULIXWXXLQNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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